Product packaging for 15-Methyl retinone(Cat. No.:CAS No. 67517-37-7)

15-Methyl retinone

Cat. No.: B1234702
CAS No.: 67517-37-7
M. Wt: 298.5 g/mol
InChI Key: ZUDVJDSGCWBJDP-DXYSAURFSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

15-Methyl retinone is a synthetic analog of vitamin A (a retinoid) provided for research purposes. This compound is strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal applications. In a foundational study, this compound was synthesized from all-trans retinoic acid and exhibited an absorption maximum at 372 nm in ethanol . In a rat growth assay, the compound demonstrated a biological activity of approximately 4.7% relative to all-trans retinyl acetate . Research in vitamin A-deficient rat models suggested that this compound actively supports testicular development and spermatogenesis, although it did not prevent degeneration of the retina . Studies with radiolabeled analogues indicate that this compound is well absorbed in the gut but is poorly stored in the liver . It is metabolized and extensively excreted in the bile, largely as glucuronide conjugates . The compound is reduced to 15-Methyl retinol in the intestinal mucosa, and fatty acyl esters of the alcohol have been found in the liver . Available evidence suggests that this compound is not converted into retinol in the studied models . Researchers are encouraged to consult the latest scientific literature to understand the full scope of its potential applications and mechanisms of action. HANDLING NOTE: This product is for Research Use Only (RUO). It must not be used for any other purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30O B1234702 15-Methyl retinone CAS No. 67517-37-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

67517-37-7

Molecular Formula

C21H30O

Molecular Weight

298.5 g/mol

IUPAC Name

(3E,5E,7E,9E)-4,8-dimethyl-10-(2,6,6-trimethylcyclohexen-1-yl)deca-3,5,7,9-tetraen-2-one

InChI

InChI=1S/C21H30O/c1-16(9-7-10-17(2)15-19(4)22)12-13-20-18(3)11-8-14-21(20,5)6/h7,9-10,12-13,15H,8,11,14H2,1-6H3/b10-7+,13-12+,16-9+,17-15+

InChI Key

ZUDVJDSGCWBJDP-DXYSAURFSA-N

SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)C)C)C

Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)C)/C)/C

Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)C)C)C

Synonyms

15-methyl retinone

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of 15 Methyl Retinone

Established Synthetic Pathways for 15-Methyl Retinone

The synthesis of this compound leverages the well-established chemistry of retinoids, often modifying natural precursors or employing convergent strategies that build the molecule from smaller fragments.

Precursor Utilization in this compound Synthesis

The direct precursor for the synthesis of this compound is all-trans-retinoic acid. nih.gov This approach modifies the existing C20 carbon skeleton of a natural retinoid. The conversion of the carboxylic acid functional group of retinoic acid to the methyl ketone of this compound is the key transformation.

More broadly, the synthesis of the fundamental retinoid framework relies on several key precursors that provide the characteristic β-ionone ring and parts of the polyene chain. Industrial syntheses of vitamin A derivatives frequently begin with β-ionone, which is itself synthesized from citral. drpress.org These foundational building blocks are assembled through various carbon-carbon bond-forming reactions to construct the full polyene structure.

Table 1: Key Precursors in Retinoid Synthesis

Precursor Role in Synthesis
All-trans-retinoic acid Direct precursor for this compound synthesis. nih.gov
β-Ionone Provides the C13 trimethylcyclohexenyl (ionone) ring and initial side-chain carbons. drpress.org
Citral A key starting material for the industrial synthesis of β-ionone. drpress.org
(β-ionylidene)acetaldehyde A C15 aldehyde intermediate used in chain extension reactions (C15+C5 strategies). google.com

Reaction Mechanisms and Intermediate Characterization in Laboratory Synthesis

The laboratory synthesis of this compound from all-trans-retinoic acid involves the conversion of a carboxylic acid to a methyl ketone. While the exact reagents used in the original synthesis are not detailed, this transformation is a standard procedure in organic chemistry. Typically, it involves a two-step process to prevent the over-addition of the methyl nucleophile. The carboxylic acid is first activated, for instance, by converting it to an acyl chloride or a Weinreb amide. chemistrysteps.com This activated intermediate is then reacted with an organometallic reagent, such as a Gilman reagent (lithium dimethylcuprate) or an organomagnesium reagent (Grignard reagent) at low temperatures, to install the methyl group and form the ketone. chemistrysteps.comresearchgate.neteurekaselect.com

General synthetic strategies for the retinoid backbone often employ olefination reactions to construct the polyene chain with control over double bond geometry. Key reactions include:

Wittig Reaction : Utilizes a phosphonium (B103445) ylide to react with an aldehyde or ketone, forming an alkene. This has been a cornerstone of industrial vitamin A synthesis. drpress.org

Horner-Wadsworth-Emmons (HWE) Reaction : An alternative to the Wittig reaction that uses a phosphonate (B1237965) carbanion and often provides higher E-selectivity for the resulting alkene, which is crucial for retinoid synthesis. drpress.org

Julia Olefination : Involves the reaction of a phenyl sulfone with an aldehyde or ketone, followed by reductive elimination to form an alkene, often with high trans-selectivity. thieme-connect.com

Once synthesized, this compound is characterized by its spectroscopic properties. In ethanol (B145695), it exhibits a UV absorption maximum (λmax) at 372 nm with a molar absorption coefficient (ε) of 47,400 M⁻¹cm⁻¹. nih.gov

Table 2: Common Reactions in Retinoid Synthesis

Reaction Description Application
Weinreb Ketone Synthesis Conversion of a carboxylic acid (via an N-methoxy-N-methyl amide) to a ketone using an organometallic reagent. chemistrysteps.com Applicable for converting all-trans-retinoic acid to this compound.
Wittig Reaction Formation of a C=C double bond from a carbonyl compound and a phosphonium ylide. drpress.org Classic method for building the polyene chain.
HWE Reaction Formation of a C=C double bond from a carbonyl compound and a phosphonate carbanion. drpress.org Often provides high E-selectivity for polyene synthesis.
Julia Olefination Sulfone-based olefination that typically yields trans-alkenes. thieme-connect.com Used for stereoselective construction of the polyene chain.

Design Principles for Novel this compound Analogues

The design of new analogues of this compound aims to enhance stability, selectivity, or efficacy by making precise chemical modifications to the parent structure. These designs are guided by established structure-activity relationships in the retinoid family.

Strategic Chemical Modifications and Substitutions

The retinoid scaffold consists of three main domains available for modification: the β-ionone ring, the polyene linker, and the polar terminus. Strategic alterations to this compound could include:

Ring Modifications : The trimethylcyclohexenyl ring can be replaced with other cyclic or aromatic systems. For instance, tetrahydronaphthalene units have been used to create metabolically more stable analogues, sometimes called arotinoids. rsc.orgnih.gov

Polyene Chain Alterations : The length and rigidity of the polyene chain can be modified. Introducing acetylene (B1199291) units creates non-isomerizable linkers that can maintain or enhance biological activity. rsc.org The substitution pattern along the chain can also be altered, for example, by removing or adding methyl groups.

Terminal Group Modification : The terminal methyl ketone of this compound can be replaced with other functional groups. For instance, replacing the amide of N-(4-hydroxyphenyl)retinamide (4-HPR) with a ketone produced 4-hydroxybenzyl retinone (4-HBR), an equipotent analogue. nih.gov Triazole rings have also been used as bioisosteres for the amide/acid group in other retinoid analogues. scielo.br

Stereochemical Considerations in Synthetic Approaches

The geometry of the double bonds in the polyene chain is a critical determinant of a retinoid's ability to bind to its target receptors. The all-trans (all-E) configuration is typically the most active form. researchgate.net Therefore, synthetic strategies must exert tight control over stereochemistry.

Stereoselective Olefinations : Reactions like the Horner-Wadsworth-Emmons and Julia olefination are favored in modern synthesis because they generally provide a high degree of stereoselectivity, preferentially forming the desired E-isomers. drpress.orgthieme-connect.com

Control of Wittig Reactions : While classic Wittig reactions can sometimes produce mixtures of E/Z isomers, the reaction conditions and the structure of the ylide and carbonyl compound can be tuned to favor one isomer over the other. drpress.org

Isomerization : Natural retinoids like all-trans-retinoic acid are known to be susceptible to photoisomerization, leading to mixtures containing cis-isomers. researchgate.netresearchgate.net Synthetic analogues are sometimes designed to be more stable to avoid this issue. rsc.org When synthetic routes do produce isomeric mixtures, chromatographic separation is required to isolate the desired all-trans product.

Isotopic Labeling Strategies for Research Applications

Isotopically labeled versions of this compound are invaluable tools for studying its metabolism, distribution, and mechanism of action. Labeling can be achieved by incorporating heavy isotopes such as tritium (B154650) (³H), carbon-14 (B1195169) (¹⁴C), or carbon-13 (¹³C).

The synthesis of both ¹⁴C- and ³H-labeled this compound has been reported. nih.gov Specific examples include:

15-[6,7-¹⁴C₂]methyl retinone : This labels the β-ionone ring, allowing for tracing of the core skeleton of the molecule.

15-[21-³H]methyl retinone : This places a tritium label on the terminal methyl group of the ketone, useful for tracking modifications at the polar end of the molecule.

General strategies for labeling retinoids can be adapted for this compound. These methods often involve introducing the isotope at a late stage of the synthesis using an isotopically enriched reagent.

Table 3: Isotopic Labeling Strategies for Retinoids

Isotope Labeling Method Application
¹⁴C Synthesis using a ¹⁴C-labeled precursor, such as at the eurekaselect.comnih.gov positions of the ring. nih.gov Metabolic and pharmacokinetic studies requiring high sensitivity.
³H Introduction via a tritiated reagent, e.g., tritiated methylating agent for the [21-³H] position. nih.govgoogle.com Used in metabolic studies and receptor binding assays.
²H (Deuterium) Use of deuterated reducing agents (e.g., LiAlD₄) on an ester precursor to label the C-15 position. mdpi.com Stable isotope tracer for metabolic studies using mass spectrometry.
¹³C Synthesis from ¹³C-labeled building blocks. ontosight.ai Stable isotope tracer for studies using NMR or mass spectrometry.
¹⁸F Late-stage fluorination of a suitable precursor with [¹⁸F]fluoride. Potential for creating analogues for Positron Emission Tomography (PET) imaging.

These labeling strategies enable detailed investigation into the fate of this compound in biological systems, providing crucial data that cannot be obtained with unlabeled compounds. researchgate.net The use of stable isotopes like ¹³C and ²H is increasingly favored due to safety and the advanced analytical techniques available for their detection, such as mass spectrometry. nih.gov

Synthesis of Radiolabeled this compound for Mechanistic Studies

The synthesis of radiolabeled retinoids, including derivatives like this compound, is crucial for tracking their metabolic fate and elucidating their biological functions. Common radioisotopes used for this purpose include tritium (³H) and carbon-14 (¹⁴C). These isotopes allow for sensitive detection in biological samples.

The introduction of a radiolabel into the this compound structure can be achieved through various synthetic strategies. For instance, a common method for creating tritium-labeled retinoic acid involves labeling at the C₂₀ position, which can achieve high specific activity. A similar strategy could be adapted for this compound. The synthesis often involves multiple steps, starting from a suitable precursor. For example, a method for synthesizing 9-cis-retinoic acid involves the condensation of a ketone with methyl-diethyl phosphono acetate (B1210297). This type of reaction could potentially be used with a labeled phosphono acetate to introduce a radiolabel.

Another approach involves the use of a radiolabeled Grignard reagent, such as a ¹⁴C-labeled methyl halide, which could be used to introduce a labeled methyl group at a specific position in a precursor molecule. For instance, adding a labeled methyl Grignard reagent to an aldehyde precursor can create a labeled alcohol, which is then oxidized to the corresponding ketone.

The choice of radiolabel and its position within the molecule is critical for the specific mechanistic question being addressed. For example, early studies on retinoic acid metabolism utilized ¹⁴C-labeled retinol (B82714) to demonstrate its in vivo formation. nih.gov These pioneering studies established that retinoic acid is a natural, albeit minor, metabolite of vitamin A. nih.gov The rapid excretion of ¹⁴C-labeled retinoic acid and its metabolites was also demonstrated using these techniques. nih.gov

The purification and analysis of the final radiolabeled product are critical steps to ensure its chemical and radiochemical purity. Techniques such as radio-High-Performance Liquid Chromatography (radio-HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and radio-Thin-Layer Chromatography (radio-TLC) are employed for this purpose. uochb.cz

RadioisotopeCommon PrecursorPotential Labeling PositionSpecific Activity Goal
Tritium (³H)Aldehyde precursorC₂₀> 65 Ci/mmol
Carbon-14 (¹⁴C)¹⁴C-labeled substrate in Grignard reactionC₂₀> 65 Ci/mmole

Stable Isotope Labeling for Advanced Analytical Techniques

Stable isotope labeling offers a non-radioactive alternative for tracing metabolic pathways and is particularly valuable for in vivo studies in humans. Common stable isotopes used in retinoid research include deuterium (B1214612) (²H or D) and carbon-13 (¹³C). mdpi.comresearchgate.net These labeled compounds can be distinguished from their unlabeled counterparts by mass spectrometry (MS).

The synthesis of stable isotope-labeled retinoids often follows similar chemical principles to radiolabeling, but with non-radioactive isotopes. For instance, deuterium can be incorporated at various positions in the retinal molecule. mdpi.com The reduction of methyl retinoate with lithium aluminum deuteride (B1239839) (LiAlD₄) yields [15,15-D₂]-retinol, which can then be oxidized to [15-D]-retinal. mdpi.com Similarly, ¹³C can be introduced into the retinoid skeleton. The use of ¹³C-labeled acetonitrile (B52724) in the synthesis can produce [14-¹³C]-retinal, [15-¹³C]-retinal, and [14,15-¹³C₂]-retinal. mdpi.com

These stable isotope-labeled compounds are essential for advanced analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). nih.gov These methods allow for the quantification of isotopomers, which are molecules that differ only in their isotopic composition. nih.gov The distribution of these mass isotopomers provides detailed insights into metabolic pathways and their regulation. nih.gov

For analytical purposes, the residue from sample extraction is often reconstituted in a suitable solvent mixture, such as methyl t-butyl ether and methanol, before injection into the HPLC system. nih.gov Reversed-phase chromatography with C18 or C30 columns is commonly used for the separation of retinoids and carotenoids. nih.govmdpi.com The use of stable isotope-labeled internal standards is crucial for accurate quantification, as they co-elute with the native analyte and can correct for matrix effects and variations in ionization. shoko-sc.co.jp

Stable IsotopeSynthetic Precursor/ReagentResulting Labeled Retinoid (Example)Analytical Technique
Deuterium (²H)Lithium aluminum deuteride (LiAlD₄)[15-D]-retinalGC-MS, LC-MS
Carbon-13 (¹³C)¹³C-labeled acetonitrile[15-¹³C]-retinalGC-MS, LC-MS

Mechanistic Studies of 15 Methyl Retinone at the Cellular and Molecular Level

Interactions with Retinoid Receptors and Binding Proteins

The biological effects of retinoids are primarily mediated through their interaction with nuclear receptors and binding proteins. ontosight.ai While it is suggested that 15-Methyl retinone's activity involves interactions with Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs), specific experimental data to characterize these interactions are largely absent from published research. ontosight.ai

Binding Affinity and Specificity with Retinoic Acid Receptors (RARs)

There is no specific data available in the scientific literature detailing the binding affinity (e.g., K_d_ or IC_50_ values) or receptor subtype specificity (RARα, RARβ, RARγ) of this compound. For retinoids, binding to RARs is a critical step that initiates a cascade of molecular events leading to gene regulation. bham.ac.uknih.gov This interaction typically involves the ligand-binding domain of the RARs, which are ligand-activated transcription factors. news-medical.net The affinity and specificity of a ligand determine the potency and nature of the biological response. nih.gov Without experimental binding studies, the precise role of this compound as an agonist or antagonist for RARs remains uncharacterized.

Ligand-Receptor Complex Formation with Retinoid X Receptors (RXRs)

Similar to RARs, no specific studies have been published that investigate the direct binding or complex formation of this compound with any of the Retinoid X Receptor (RXR) isoforms (RXRα, RXRβ, RXRγ). RARs typically form heterodimers with RXRs to bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs). bham.ac.ukoup.com While some retinoids, like 9-cis retinoic acid, can bind to RXRs, all-trans-retinoic acid (ATRA) does not. news-medical.net The ability of this compound to form a functional ligand-receptor complex with RXRs, either as a homodimer or heterodimer, has not been experimentally determined.

Modulation of Nuclear Receptor Co-activator and Co-repressor Recruitment

The transcriptional activity of RAR/RXR heterodimers is controlled by the recruitment of co-repressor or co-activator proteins. bham.ac.ukresearchgate.net In the absence of a ligand, the receptor complex often binds co-repressors (like N-CoR and SMRT), which silence gene transcription. bham.ac.uknews-medical.net Upon agonist binding, a conformational change in the receptor leads to the dissociation of co-repressors and the recruitment of co-activators, initiating gene expression. researchgate.net There are no available studies that assess how this compound binding might modulate the recruitment of these crucial co-regulator proteins to the nuclear receptor complex.

Interaction with Cellular Retinoid-Binding Proteins (CRBPs, CRABPs)

Cellular Retinoid-Binding Proteins (CRBPs) and Cellular Retinoic Acid-Binding Proteins (CRABPs) are small cytosolic proteins that chaperone retinoids, regulating their concentration and transport to the nucleus. nih.govplos.org Research from 1980 indicated that this compound is reduced to 15-methyl retinol (B82714) in the intestinal mucosa of rats. nih.gov This study also noted that both 15-methyl retinol and 15-dimethyl retinol are transported in the plasma within the retinol-binding protein (RBP) fraction, which is a key protein in vitamin A transport. nih.govoup.com However, specific data on the binding affinity and interaction of this compound itself with intracellular CRBPs or CRABPs (CRABP-I, CRABP-II), which are crucial for delivering retinoic acid to nuclear receptors, is not available. nih.govnih.gov

Gene Expression Regulation and Transcriptional Profiling

The primary mechanism of retinoid action is the regulation of gene expression. researchgate.net Ligand-activated RAR/RXR heterodimers bind to RAREs in the promoter regions of target genes, thereby controlling their transcription. bham.ac.uk This regulation is fundamental to the roles of retinoids in cell differentiation, proliferation, and apoptosis. researchgate.net

Currently, there are no published studies that provide a transcriptional profile or identify specific genes that are up- or down-regulated by this compound. A 1980 study assessed its general biological activity in a rat growth assay, finding it to have about 4.7% of the activity of all-trans retinyl acetate (B1210297). nih.gov While this suggests it can support some biological functions like testicular development, the specific gene targets mediating these effects have not been identified. nih.gov Comprehensive analyses, such as microarray or RNA-sequencing, would be required to determine the genomic response to this compound, but such data has not been made publicly available.

Identification of Retinoic Acid Response Elements (RAREs) for this compound Mediated Transcription

The transcriptional activity of retinoids, including by extension this compound, is primarily mediated through nuclear receptors known as Retinoic Acid Receptors (RARs) and Retinoid X Receptors (RXRs). mdpi.comnih.gov These receptors function as ligand-activated transcription factors. news-medical.net Upon binding a retinoid ligand, RARs form heterodimers with RXRs. news-medical.netoup.com This RAR-RXR heterodimer then binds to specific DNA sequences called Retinoic Acid Response Elements (RAREs) located in the regulatory regions of target genes. researchgate.netplos.org

The binding of the retinoid to the Ligand-Binding Domain (LBD) of the RAR component of the heterodimer induces a conformational change. researchgate.net This change leads to the release of co-repressor proteins and the recruitment of co-activator complexes. news-medical.netresearchgate.net The recruitment of these co-activators, which can possess histone acetyltransferase activity, initiates the transcription of the downstream target genes. nih.gov

RAREs are typically composed of direct repeats (DR) of a core hexanucleotide motif, commonly PuG(G/T)TCA. news-medical.net The spacing between these repeats can vary, with DR2 (two-nucleotide spacer) and DR5 (five-nucleotide spacer) being common configurations that influence which genes are regulated. news-medical.net The RAR-RXR heterodimer is considered a "non-permissive" heterodimer, meaning that the binding of an agonist to the RAR partner is the primary driver of transcriptional activation. news-medical.net

While direct studies identifying specific RAREs for this compound are not detailed in the provided search results, the established mechanism for other retinoids provides a strong framework. The transcriptional effects of this compound would be contingent on its ability to bind to RARs, induce the formation of active RAR-RXR heterodimers, and promote their binding to RAREs in the promoter regions of specific genes, thereby modulating their expression. This process is fundamental to the diverse cellular effects of retinoids, including regulation of cell growth, differentiation, and apoptosis. nih.govresearchgate.net

Transcriptomic Analysis of Cellular Responses to this compound Exposure

Transcriptomic analysis, which involves the study of the complete set of RNA transcripts in a cell, offers a comprehensive view of the cellular response to a given stimulus. In the context of this compound, while specific transcriptomic datasets are not available in the provided search results, the effects of a structurally related compound, rotenone (B1679576), on neuroblastoma cell lines provide insights into the potential pathways that could be modulated.

Exposure of neuroblastoma cells to rotenone resulted in a complex and pleiotropic transcriptomic response, affecting a wide array of cellular processes. researchgate.netnih.gov These included changes in the expression of genes involved in:

Cell cycle regulation researchgate.net

DNA damage response researchgate.net

Cell proliferation and differentiation researchgate.net

Senescence and cell death researchgate.net

These cellular responses are governed by the modulation of various physiological pathways and are influenced by transcriptional and epigenetic regulatory networks. researchgate.net For instance, in studies involving other stimuli, transcriptomic analyses have revealed significant upregulation and downregulation of hundreds of genes involved in signaling pathways such as TNF-α, NFKB, and interleukin signaling. elsevier.es

A hypothetical transcriptomic analysis of this compound exposure would likely reveal changes in gene expression profiles that are consistent with the known functions of retinoids. This would include the altered expression of genes containing RAREs in their promoter regions. frontiersin.org Key gene families that might be affected include:

Homeobox (Hox) genes: These are crucial for development and differentiation. plos.orgfrontiersin.org

Cytochrome P450 (CYP) family genes: Specifically, those involved in retinoic acid metabolism, like CYP26A1. frontiersin.org

Genes encoding cellular binding proteins: Such as Cellular Retinoic Acid Binding Protein 2 (CRABP2). frontiersin.org

Transcription factors: Including members of the CEBP gene family. researchgate.net

The table below illustrates a hypothetical summary of differentially expressed genes following this compound exposure, based on the known targets of retinoic acid signaling.

Gene CategoryPotential Gene TargetsImplied Cellular Function
Transcription Factors HOXA1, CEBPERegulation of development and differentiation
Metabolism CYP26A1Control of retinoid homeostasis
Binding Proteins CRABP2Intracellular transport of retinoids
Cell Cycle Regulators p21 (CDKN1A)Inhibition of cell proliferation
Apoptosis Regulators BCL2 family membersControl of programmed cell death

Such an analysis would provide a detailed molecular blueprint of the cellular response to this compound, identifying the key signaling pathways and regulatory networks that are activated or repressed.

Cellular Processes Influenced by this compound in vitro

Regulation of Cell Proliferation Dynamics in Cultured Systems

Retinoids are well-documented regulators of cell proliferation, often exhibiting inhibitory effects on cancer cell lines. nih.govjst.go.jp For instance, all-trans-retinoic acid (ATRA) has been shown to inhibit the clonal growth of human myeloid leukemia cell lines such as KG-1 and HL-60. nih.gov The inhibitory concentration 50 (IC50) for ATRA in these cell lines was found to be in the nanomolar range, highlighting its potency. nih.gov

While specific data for this compound is not detailed, studies on the related compound rotenone have also demonstrated its ability to inhibit the proliferation of mammalian cells, including HeLa and MCF-7 cells, with IC50 values in the micromolar range. nih.gov Rotenone achieves this, in part, by disrupting microtubule assembly, which is essential for mitosis. nih.gov Another retinoid, retinol, has also been shown to suppress the growth of various cancer cells in a concentration-dependent manner, inducing cell cycle arrest at the G0/G1 phase. jst.go.jp

The anti-proliferative effects of retinoids are often linked to their ability to inhibit the transcription factor AP1, which plays a key role in cell growth. nih.gov It is plausible that this compound would similarly influence cell proliferation dynamics in cultured systems, potentially through mechanisms involving cell cycle arrest and modulation of key signaling pathways that control cell growth.

The table below summarizes the reported IC50 values for the growth inhibition of various retinoids and related compounds in different cell lines.

CompoundCell LineIC50Reference
All-trans-retinoic acid KG-12.4 nM nih.gov
All-trans-retinoic acid HL-6025 nM nih.gov
Rotenone HeLa0.2 µM nih.gov
Rotenone MCF-70.4 µM nih.gov
Retinol MIA Paca28 µM jst.go.jp
Retinol JHP-16.5 µM jst.go.jp
Retinol HuCCT15 µM jst.go.jp
Retinol NOZ C-114.2 µM jst.go.jp

Induction of Cellular Differentiation Pathways

A hallmark of retinoid activity is the induction of cellular differentiation. nih.gov This is particularly evident in hematopoietic cells. The human promyelocytic leukemia cell line, HL-60, is a classic model for studying myeloid differentiation. wikipedia.orgpnas.org Treatment of HL-60 cells with all-trans-retinoic acid (ATRA) induces them to differentiate into mature granulocytes. wikipedia.orgpnas.org This differentiation is characterized by morphological changes and the acquisition of functional capabilities, such as the ability to reduce nitroblue tetrazolium. pnas.org

The differentiation-inducing activity of retinoids is mediated by the activation of RARs and the subsequent regulation of target gene expression. frontiersin.org For example, ATRA-induced differentiation of embryonic stem (ES) cells into neuronal cells is dependent on the presence of RARs and the activation of target genes like Hoxa1. frontiersin.org Different RAR isotypes may have distinct roles in this process, with RARα often showing high transcriptional activity. frontiersin.org

Given that this compound is a retinoid analog, it is expected to induce differentiation in susceptible cell lines. The potency of this induction would depend on its binding affinity for the different RAR isotypes and its ability to modulate the expression of key genes involved in specific differentiation pathways. For instance, in HL-60 cells, retinoids can trigger a cascade of gene expression changes that lead to the development of a mature myeloid phenotype. columbia.edu

Mechanisms of Apoptosis Induction

Apoptosis, or programmed cell death, is another critical cellular process regulated by retinoids. nih.gov The induction of apoptosis is a key mechanism behind the anticancer effects of some retinoids. While direct evidence for this compound is limited, studies on related compounds provide insights into the potential mechanisms.

The ether lipid analog 1-O-octadecyl-2-methyl-rac-glycero-3-phosphocholine (ET-18-OCH3) induces apoptosis in p53-defective hepatocytes. nih.gov This process is mediated by alterations in the mitochondrial membrane, leading to a loss of mitochondrial membrane potential and the generation of reactive oxygen species (ROS). nih.gov The subsequent release of pro-apoptotic factors from the mitochondria then triggers the completion of the apoptotic program. nih.gov

Similarly, the neurotoxin rotenone has been shown to induce apoptosis in human neuroblastoma SH-SY5Y cells. oup.com This is mediated by the activation of stress-activated protein kinase pathways, specifically involving p38 and JNK MAP kinases. oup.com Activation of these kinases leads to the activation of caspases, the executioners of apoptosis. oup.comnih.gov

It is plausible that this compound could induce apoptosis through similar mechanisms, particularly involving mitochondrial dysfunction and the activation of specific signaling cascades. The exact pathway would likely be cell-type dependent and influenced by the specific molecular profile of the cells being treated.

Cellular Uptake and Intracellular Trafficking Pathways

The cellular uptake and subsequent intracellular trafficking of retinoids are complex processes vital for their biological function. While specific studies focusing exclusively on this compound are limited, the behavior of related retinoids provides a framework for understanding its likely pathways. Generally, retinoids can enter cells through various mechanisms, including passive diffusion and active transport mediated by specific receptors. dovepress.com

Once inside the cell, retinoids are often bound by cellular binding proteins, which facilitate their transport and delivery to different subcellular compartments. wjgnet.com The trafficking of these molecules is a highly regulated process that determines their metabolic fate and access to nuclear receptors. mdpi.com The main intracellular vesicles involved in this process are endosomes, which can be categorized as early endosomes, late endosomes, and recycling endosomes. mdpi.com These vesicles are responsible for sorting and transporting their cargo, which can eventually be recycled to the plasma membrane or directed to lysosomes for degradation. mdpi.com

Studies using labeled analogues of this compound have shown that it is well absorbed in the gut. nih.gov Following absorption, it is transported in the plasma, where it can be taken up by various tissues. nih.gov The specific transporters and endocytic pathways, such as clathrin-mediated or caveolae-mediated endocytosis, that may be involved in the cellular entry of this compound are yet to be fully elucidated but are known to be important for other retinoid-like molecules. soton.ac.ukbiorxiv.org The cytoskeleton, particularly microtubules, is also known to play a crucial role in the trafficking of vesicles containing internalized substances within the cell. dovepress.com

Enzymatic Transformations of this compound in vitro

In vitro studies have demonstrated that this compound can undergo enzymatic reduction to form 15-methyl retinol. This metabolic conversion has been observed in the intestinal mucosa. nih.gov Specifically, research using labeled analogues of this compound confirmed its reduction to 15-methyl retinol within this tissue. nih.gov However, this reductive process was not observed to occur in the liver. nih.gov The synthesis of retinoic acid from retinol, a similar reduction process, has been shown to occur in the cytosol of liver and kidney cells and requires NAD as a cofactor. nih.gov

Table 1: In Vitro Reduction of this compound

TissueConversion to 15-Methyl RetinolReference
Intestinal MucosaYes nih.gov
LiverNo nih.gov

Following its formation, 15-methyl retinol can be further metabolized through esterification. Fatty acyl esters of 15-methyl retinol have been identified in the liver, indicating that this is a site for its esterification. nih.gov This process is analogous to the esterification of retinol, which is a key step in its storage and metabolism. The formation of retinyl esters from retinol is catalyzed by two primary enzymatic activities: acyl-CoA:retinol acyltransferase (ARAT) and lecithin:retinol acyltransferase (LRAT). nih.gov LRAT is responsible for the majority of retinyl ester synthesis in the body. nih.gov These esters, such as retinyl palmitate, oleate, linoleate, and stearate, serve as a storage form of vitamin A. nih.gov

The metabolism of retinoids is a complex process involving a variety of enzymes, primarily from the cytochrome P450 (CYP) superfamily and various dehydrogenases. mdpi.comunpak.ac.id While the specific enzymes that metabolize this compound have not been fully characterized, the metabolism of structurally related retinoids offers significant insights.

The reduction of retinal to retinol is carried out by retinal reductases. wjgnet.com The subsequent synthesis of retinoic acid from retinol is a NAD-dependent process localized in the cytosol of tissues like the liver and kidney. nih.gov

The esterification of retinol is handled by LRAT and ARAT enzymes. nih.gov LRAT is considered the primary enzyme for this function under normal physiological conditions. nih.gov

The catabolism of retinoic acid is largely mediated by CYP enzymes. The CYP26 family, in particular CYP26A1, is highly efficient at metabolizing retinoic acid. nih.gov Other CYPs, including members of the CYP3A and CYP2C families, have also been shown to metabolize all-trans-retinoic acid. nih.gov It is plausible that these or similar enzymes are also involved in the metabolism of this compound and its derivatives.

Table 2: Potential Enzymes in Retinoid Metabolism

Metabolic ProcessEnzyme Family/EnzymeFunctionReference
ReductionRetinal ReductasesRetinal to Retinol wjgnet.com
OxidationDehydrogenasesRetinol to Retinal unpak.ac.id
EsterificationLRAT, ARATRetinol to Retinyl Esters nih.gov
CatabolismCYP26, CYP3A, CYP2CHydroxylation of Retinoic Acid nih.gov

Metabolic Pathways and Biotransformation of 15 Methyl Retinone

Absorption and Initial Metabolic Processing

The initial steps in the metabolism of 15-methyl retinone occur in the intestines and liver, where it undergoes significant transformation.

Intestinal Mucosal Metabolism of this compound

Following ingestion, this compound is well absorbed in the gut. nih.gov A key metabolic process that occurs within the intestinal mucosa is the reduction of this compound to its corresponding alcohol form, 15-methyl retinol (B82714). nih.gov This conversion is a critical first step in its biotransformation. The intestinal environment is a primary site for the metabolism of various xenobiotics, with enzymes in the gastrointestinal tract playing a significant role in their modification. mdpi.com

Role of Hepatic Metabolic Systems in this compound Transformation

While the reduction of this compound to 15-methyl retinol does not happen in the liver, the liver is a central site for other metabolic activities. nih.gov The liver is a major organ for biotransformation, where a variety of enzymes, including cytochrome P450s, work to metabolize foreign compounds. mdpi.comunl.edu In the case of retinoids, the liver is responsible for storing them primarily as retinyl esters. amegroups.org Although this compound itself is not reduced in the liver, fatty acyl esters of its reduced form, 15-methyl retinol, have been found in the liver, indicating hepatic involvement in its subsequent metabolism. nih.gov The liver is also where retinol is mobilized from stores and bound to retinol-binding protein for transport to other tissues. amegroups.org

Systemic Transport Mechanisms

Once metabolized, this compound and its derivatives are transported throughout the body via specific carrier proteins and cellular transport systems.

Association with Retinol-Binding Protein (RBP) and Other Plasma Carriers

Research has shown that both 15-methyl retinol and a related compound, 15-dimethyl retinol, are transported in the plasma bound to retinol-binding protein (RBP). nih.gov RBP is the specific carrier for retinol in the blood, delivering it from the liver to peripheral tissues. plos.org The complex of RBP and its ligand can then interact with another protein called transthyretin. nih.gov The binding of different retinoids to RBP can influence this interaction with transthyretin. nih.gov

Cellular Transport Systems for this compound and its Metabolites

The uptake of retinoids into cells is a complex process. For retinol, it is known to be transported across the cell membrane by specific receptors like STRA6. researchgate.net Inside the cell, cellular retinol-binding proteins (CRBPs) can facilitate the transport of retinol across the cytoplasm to be esterified for storage. researchgate.net While the specific transporters for this compound and its metabolites have not been fully elucidated, the general mechanisms for retinoid transport likely play a role. The transport of retinoids across the intestinal cell is a critical step in their absorption and can involve specific transporters. nih.gov

Catabolism and Excretion Pathways

The final stage in the metabolism of this compound involves its breakdown and elimination from the body. Metabolites of this compound are extensively excreted in the bile, primarily as glucuronides, with a smaller portion being excreted in the urine. nih.gov This process of glucuronidation is a common phase II metabolic reaction that increases the water solubility of compounds, facilitating their excretion. upol.cz The major catabolic pathway for the natural retinoid, retinoic acid, involves hydroxylation by cytochrome P450 enzymes, particularly CYP26A1, followed by further oxidation. acs.org While the specific enzymes involved in this compound catabolism are not detailed, it is likely that similar enzymatic pathways are involved in its breakdown before excretion.

Table of Research Findings on this compound Metabolism

Metabolic Process Key Finding Location Reference
Absorption Well absorbed in the gut. Intestine nih.gov
Intestinal Metabolism Reduced to 15-methyl retinol. Intestinal Mucosa nih.gov
Hepatic Metabolism Fatty acyl esters of 15-methyl retinol are present. Liver nih.gov
Plasma Transport Transported by Retinol-Binding Protein (RBP). Plasma nih.gov

Table of Compound Names

Compound Name
This compound
15-Methyl retinol
15-Dimethyl retinol
Retinol
Retinoic acid
Retinyl esters
Glucuronides
Transthyretin

Identification of Excreted Metabolites and Conjugates (e.g., Glucuronides)

Research in rat models has shown that this compound undergoes significant metabolism prior to excretion. A primary metabolic transformation is its reduction to 15-methyl retinol, a process that occurs within the intestinal mucosa but is notably absent in the liver. nih.gov Following this reduction, the resulting alcohol, 15-methyl retinol, can be found in the liver as fatty acyl esters. nih.gov

A major pathway for the elimination of this compound metabolites is through conjugation. nih.gov Specifically, metabolites are extensively conjugated as glucuronides, which increases their water solubility and facilitates their excretion. nih.govontosight.ai This process of glucuronidation is a common metabolic route for various retinoids, converting them into forms suitable for elimination. ontosight.aiamegroups.orgresearchgate.net While both retinol and retinoic acid can be metabolized to glucuronides, the specific glucuronide conjugates of this compound are a hallmark of its biotransformation. nih.govamegroups.orgresearchgate.net

Contribution of Biliary and Renal Clearance Pathways

The excretion of this compound and its metabolites occurs through both biliary and renal routes, with the former being the predominant pathway. nih.gov Studies have demonstrated that a substantial portion, ranging from 25% to 65%, of the metabolites are excreted in the bile. nih.gov This biliary excretion is largely composed of the glucuronide conjugates. nih.gov

In contrast, the renal clearance pathway plays a lesser, though still significant, role. Approximately 15% of the metabolites of this compound are excreted in the urine. nih.gov This distribution of excretion highlights the importance of the liver and biliary system in the elimination of this compound. nih.gov

Table 1: Excretion Pathways of this compound Metabolites

Excretion Pathway Percentage of Metabolites Excreted Primary Form of Excreted Metabolites
Biliary 25% - 65% Glucuronides
Renal (Urine) ~15% Not specified

Comparative Metabolism with Other Retinoids and Derivatives

The metabolism of this compound shows both similarities and distinct differences when compared to other retinoids such as retinol, retinoic acid, and methyl retinoate.

A key distinguishing feature of this compound metabolism is that it and its 15-methyl analogues are not converted back into retinol. nih.gov This is in contrast to the metabolic potential of other vitamin A derivatives. For instance, retinol itself can be metabolized to retinaldehyde and subsequently to retinoic acid, which is a critical signaling molecule. nih.govresearchgate.net

The reduction of this compound to 15-methyl retinol in the intestinal mucosa is a specific metabolic step for this compound. nih.gov While retinol metabolism also involves esterification, the specific reduction of the ketone at position 15 is characteristic of this compound. nih.govmdpi.com

Glucuronidation is a shared metabolic pathway among various retinoids to facilitate their excretion. ontosight.ai Both retinol and retinoic acid are known to form glucuronide conjugates that are excreted in bile and urine. amegroups.orgresearchgate.net Similarly, this compound metabolites are extensively excreted as glucuronides, primarily via the bile. nih.gov

The route of excretion can vary among different retinoids. For example, after oral administration in rats, 9-cis-retinoic acid is predominantly eliminated in the feces (53% of the dose), with negligible amounts found in the urine. nih.gov This contrasts with the dual biliary and renal excretion pathways observed for this compound. nih.gov In humans, retinol metabolites are excreted in both urine (38% to 60%) and feces (18% to 37%). food.gov.uk

Furthermore, in studies with early chick embryos, methyl retinoate was found to be largely unmetabolized, whereas retinol was converted to retinaldehyde and retinyl esters. cambridge.org This suggests that the methyl ester of retinoic acid is more stable against metabolic conversion compared to retinol in that specific biological system. cambridge.org

Structure Activity Relationships Sar and Quantitative Structure Activity Relationships Qsar of 15 Methyl Retinone and Its Analogues

Elucidating Structural Determinants for Receptor Binding and Activation

The interaction between a retinoid and its corresponding receptors, primarily the retinoic acid receptors (RARs) and retinoid X receptors (RXRs), is a highly specific process governed by the three-dimensional shape and physicochemical properties of the ligand. nih.gov Modifications to any part of the retinoid scaffold can significantly alter binding affinity and activation potential.

The canonical retinoid structure consists of a β-ionone ring (a trimethylcyclohexenyl ring), a conjugated polyene chain, and a polar terminus. uab.edu Each of these components plays a critical role in the molecule's biological function.

The cyclohexene (B86901) ring serves as a hydrophobic anchor, fitting into the lipophilic ligand-binding pocket (LBP) of the nuclear receptors. nih.gov For a compound to exhibit vitamin A activity, it generally must possess at least one unsubstituted β-ionone ring. mdpi.com Modifications to this ring, such as altering the substitution pattern or replacing it with aromatic structures (as seen in second and third-generation retinoids), can drastically change receptor selectivity and stability. nih.govresearchgate.net Synthetic retinoids with aromatic rings, known as arotinoids, have been developed to enhance stability and resistance to metabolism, as the natural polyene chain is vulnerable to isomerization and degradation. nih.govnih.gov

Methyl substitutions on the retinoid skeleton, both on the ring and the polyene chain, play a significant role in defining the molecule's conformation and interaction with receptors. mdpi.comnih.gov The methyl groups on the cyclohexene ring, for instance, influence the steric interactions that determine the torsional angle between the ring and the polyene chain. nih.gov

In the case of 15-Methyl retinone and its analogues, substitution at the C15 position directly impacts biological potency. A study comparing the biological activity of these compounds in a rat growth assay, relative to all-trans retinyl acetate (B1210297), revealed significant differences. nih.gov 15-Methyl retinol (B82714), a monomethyl derivative, showed the highest activity at 16.2%. nih.gov The corresponding ketone, this compound, had a considerably lower activity of 4.7%. nih.gov The addition of a second methyl group at the C15 position, creating 15-dimethyl retinol, resulted in a dramatic drop in activity to just 0.34%. nih.gov

These findings indicate that a single methyl substitution at the C15 position is tolerated and can yield significant biological activity, particularly when the terminal group is an alcohol (15-methyl retinol). However, the conversion of this alcohol to a ketone (this compound) reduces activity by more than threefold. Furthermore, the introduction of a second, geminal methyl group (15-dimethyl retinol) is highly detrimental to activity, suggesting that the increased steric bulk at the polar end of the molecule hinders effective interaction with the target receptors or metabolic enzymes. nih.gov

Biological Activity of this compound and Analogues
CompoundTerminal GroupMethyl Substitution at C15Biological Activity (% Relative to all-trans retinyl acetate) nih.gov
15-Methyl retinolAlcohol (-CH(CH₃)OH)Monomethyl16.2 ± 2.3%
This compoundKetone (-C(=O)CH₃)Monomethyl4.7 ± 1.5%
15-Dimethyl retinolAlcohol (-C(CH₃)₂OH)Dimethyl0.34 ± 0.07%

The three-dimensional conformation of a retinoid is a primary determinant of its ability to bind to a receptor. Conformational analysis of retinoic acids reveals that the molecule is not perfectly planar. nih.govnih.gov Steric hindrance between the methyl groups on the cyclohexene ring and the polyene chain favors a distorted geometry. uab.edu The lowest energy conformers are typically distorted s-gauche enantiomers, where the torsion angle between the ring and the chain is approximately 53-55°. nih.gov Planar s-trans conformations are significantly higher in energy. nih.gov The flexibility of the polyene tail allows the retinoid to adopt various conformations, which is crucial for fitting into the LBP of different receptor isotypes. nih.gov

While specific ligand-receptor docking studies for this compound are not extensively documented, the principles derived from studies on other retinoids can be applied. For a retinoid to activate a receptor, it must fit within the LBP and induce a conformational change in the receptor, particularly in the activation function 2 (AF-2) helix (H12). nih.gov The hydrophobic ring and polyene chain of the ligand interact with hydrophobic residues in the pocket, while the polar head group typically forms a crucial hydrogen bond network with polar residues (like arginine and serine) at the base of the pocket. nih.gov The reduced activity of this compound compared to 15-methyl retinol, and the near-total loss of activity in 15-dimethyl retinol, strongly suggests that the size, shape, and electronic nature of the C15-substituent are critical for optimal positioning and interaction within this polar region of the LBP. nih.gov The bulkier dimethyl group may physically prevent the ligand from fully entering the pocket or from achieving the correct orientation to stabilize the active receptor conformation.

Correlation of Molecular Structure with Biological Responses in vitro

The binding of a retinoid to its nuclear receptor is the initiating event that leads to a cascade of biological responses, including the modulation of cell proliferation and differentiation. The specific structural features of the retinoid determine which receptor pathways are activated and, consequently, the nature of the cellular response.

Retinoids are potent regulators of cell growth and differentiation. nih.gov This activity is mediated by the binding of the retinoid-receptor complex to specific DNA sequences known as retinoic acid response elements (RAREs) in the promoter regions of target genes. nih.govnih.gov This interaction modulates the transcription of genes involved in the cell cycle and differentiation pathways. nih.gov For example, treatment of cancer cells with retinoic acid can reduce proliferation by modulating the expression of cyclins like cyclin D1. nih.gov The ability of all-trans retinoic acid (ATRA) to induce the differentiation of leukemic promyelocytes is a successful example of differentiation therapy in cancer. oup.com

The biological activity data for this compound and its analogues suggest they are capable of eliciting such responses, albeit with varying potency. nih.gov The monomethyl derivatives, this compound and 15-methyl retinol, were found to actively support testicular development and spermatogenesis, processes highly dependent on regulated cell proliferation and differentiation. nih.gov This implies that these analogues can effectively activate the necessary nuclear receptor pathways to regulate the required genes. The dramatic difference in activity between the monomethyl and dimethyl analogues underscores the stringent structural requirements for inducing these specific biological outcomes. nih.gov The structure of the terminal group is paramount, with the single methyl group in this compound providing just enough activity to support these functions, while the dimethyl substitution in 15-dimethyl retinol renders the molecule largely ineffective. nih.gov

Quantitative Structure-Activity Relationship (QSAR) modeling provides a mathematical framework to correlate the chemical structure of compounds with their biological activity. researchgate.net These models use calculated molecular descriptors to represent the physicochemical properties of the molecules numerically. protoqsar.com Once a statistically robust QSAR model is developed and validated, it can be used to predict the activity of new, unsynthesized compounds, thereby guiding rational drug design. nih.govresearchgate.net

For this compound and its analogues, a QSAR model could be developed to predict biological activity (e.g., rat growth promotion) based on descriptors that capture the key structural variations. nih.gov Relevant molecular descriptors could include:

Topological descriptors: Such as molecular weight, connectivity indices, and kappa shape indices, which describe the size, shape, and branching of the molecule. nih.govhufocw.org

Electronic descriptors: Such as partial atomic charges, dipole moment, and HOMO/LUMO energies, which quantify the electronic distribution and reactivity of the molecule. hufocw.orgucsb.edu These would be particularly important for describing the difference between the ketone group in this compound and the alcohol group in its analogues.

Geometric (3D) descriptors: Such as molecular surface area and volume, which describe the three-dimensional structure of the molecule. hufocw.org These would be critical for modeling the steric effects of the methyl substitutions at the C15 position.

By building a QSAR model using the known activity data of this compound, 15-methyl retinol, and 15-dimethyl retinol, it would be possible to predict the activity of other potential analogues with different substitutions on the ring, chain, or terminus. nih.gov Such predictive models are invaluable for prioritizing synthetic efforts and exploring the vast chemical space of retinoid analogues. nih.gov

Development of Predictive Models for this compound Activities

The development of predictive models for the biological activities of this compound and its analogues is a crucial aspect of modern medicinal chemistry. These models, rooted in the principles of Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR), aim to forecast the biological efficacy and potential interactions of novel compounds based on their molecular structures. While specific predictive models exclusively for this compound are not extensively documented in publicly available literature, the established methodologies for retinoids, in general, provide a robust framework for how such models could be developed and applied. These approaches are pivotal in accelerating the discovery of new therapeutic agents by minimizing the need for exhaustive experimental testing.

Computational Chemistry and Molecular Dynamics Simulations

Computational chemistry and molecular dynamics (MD) simulations offer powerful tools to investigate the interactions between this compound and its biological targets, primarily the retinoic acid receptors (RARs) and retinoid X receptors (RXRs). These computational techniques provide insights at the atomic level, which are fundamental for understanding the SAR of this compound and for the rational design of more potent and selective analogues.

Molecular docking, a key computational method, can predict the preferred binding orientation of this compound within the ligand-binding pocket of its receptor. This allows for an estimation of the binding affinity and an analysis of the key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-receptor complex. For instance, studies on the binding of all-trans retinoic acid to RAR have highlighted the importance of specific amino acid residues in the binding pocket. nih.govarxiv.org MD simulations can further elaborate on these static docking poses by simulating the dynamic behavior of the this compound-receptor complex over time. This can reveal conformational changes in both the ligand and the protein upon binding, providing a more realistic representation of the biological system. nih.govarxiv.org

Table 1: Key Amino Acid Interactions in Retinoid Receptor Binding

Interaction TypeKey Amino Acid Residues (General for Retinoids)Potential Role in this compound Binding
Hydrogen Bonding Arg, Ser, ThrThe ketone group of this compound can act as a hydrogen bond acceptor.
Hydrophobic Interactions Leu, Ile, Val, Met, PheThe polyene chain and the β-ionone ring of this compound are expected to form extensive hydrophobic contacts.
Salt Bridge Arg, LysThe terminal carboxylate group of retinoic acid forms a salt bridge; this interaction would be absent for this compound.

This table is illustrative and based on general knowledge of retinoid-receptor interactions. Specific interactions for this compound would require dedicated computational studies.

Machine Learning Approaches in Retinoid SAR

Machine learning (ML) has emerged as a transformative approach in drug discovery, with significant potential for the development of predictive models for retinoid activity. slideshare.net ML algorithms can learn from large datasets of chemical structures and their associated biological activities to identify complex patterns and build predictive QSAR models. These models can then be used to screen virtual libraries of novel retinoid analogues, prioritizing the most promising candidates for synthesis and experimental testing.

Several ML methods have been applied to the prediction of retinoid bioactivity, including:

Linear Regression Models: These models establish a linear relationship between molecular descriptors and biological activity.

Support Vector Machines (SVM): SVMs are powerful for classification tasks, such as distinguishing between active and inactive compounds.

Random Forests (RF): RFs are an ensemble learning method that builds multiple decision trees and merges them to get a more accurate and stable prediction.

Deep Neural Networks (DNN): DNNs are complex, multi-layered networks that can learn intricate, non-linear relationships in the data.

The development of a predictive ML model for this compound and its analogues would involve several key steps:

Data Collection: Gathering a dataset of retinoid analogues with experimentally determined biological activities.

Descriptor Calculation: Computing a set of numerical descriptors for each molecule that encode its structural and physicochemical properties.

Model Training: Using an ML algorithm to learn the relationship between the descriptors and the biological activities.

Model Validation: Assessing the predictive performance of the model on an independent test set of molecules.

Table 2: Hypothetical Machine Learning Model for Predicting Retinoid Activity

Model ComponentDescriptionExample for this compound
Input (Molecular Descriptors) Numerical representations of molecular structure.Molecular weight, logP, number of rotatable bonds, topological polar surface area.
Machine Learning Algorithm The computational method used for learning.Random Forest, Support Vector Machine.
Output (Predicted Activity) The predicted biological endpoint.Predicted binding affinity to RARα, predicted agonist or antagonist activity.
Performance Metrics Statistical measures of the model's accuracy.R-squared (for regression), Accuracy (for classification).

This table illustrates the components of a potential machine learning model for retinoid activity prediction. The development of a specific and validated model for this compound would require a substantial dataset of its analogues and their biological activities.

The application of these predictive modeling techniques holds the promise of significantly streamlining the discovery and development of novel retinoids with improved therapeutic profiles.

Advanced Analytical Methodologies for 15 Methyl Retinone Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of retinoid analysis, enabling the separation of these compounds from intricate biological mixtures. tandfonline.com High-performance liquid chromatography (HPLC) has historically been the method of choice for determining retinoids. tandfonline.com

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of retinoids due to its precision and ability to separate individual compounds effectively. tandfonline.commdpi.com Both normal-phase (NP-HPLC) and reversed-phase (RP-HPLC) systems are employed. NP-HPLC is particularly effective for separating retinoid isomers, while RP-HPLC is suitable for analyzing retinoids with a broad range of polarities. tandfonline.comaocs.org

In retinoid analysis, C18 and C30 columns are commonly used. mdpi.com C18 columns are well-suited for hydrophobic carotenoids, while C30 columns provide superior separation of structurally similar compounds and geometric isomers. mdpi.com The choice of mobile phase is critical and often consists of solvents like methanol, acetonitrile (B52724), and water, sometimes with modifiers to improve peak shape. mdpi.com Detection is typically achieved using UV-Vis spectroscopy, as retinoids exhibit intense absorption in the near-ultraviolet region. tandfonline.commdpi.com

A key application of HPLC in retinoid research is the purification of metabolites for subsequent analysis by techniques like mass spectrometry. researchgate.net For instance, sequential reverse-phase and straight-phase HPLC can be used to collect and purify retinoid metabolites from biological extracts. researchgate.net

Table 1: HPLC Parameters for Retinoid Analysis

Parameter Description Common Examples
Stationary Phase (Column) The solid support through which the mobile phase flows. C18, C30, Silica
Mobile Phase The solvent that moves the sample through the column. Methanol, Acetonitrile, Water, Hexane (B92381)/Isopropanol
Detection The method used to visualize the separated compounds. UV-Vis Spectroscopy
Flow Rate The speed at which the mobile phase passes through the column. 0.3 - 2.0 mL/min

Ultra-High Performance Liquid Chromatography (UHPLC) for Isomer Separation

Ultra-High Performance Liquid Chromatography (UHPLC) offers significant advantages over conventional HPLC, including increased sensitivity, reduced analysis time, and improved resolution of isomers. mdpi.comnih.gov This is achieved by using columns with smaller particle sizes (sub-2 μm), which allows for faster and more efficient separations. mdpi.com

UHPLC is particularly valuable for separating the various isomers of retinoids, which can have different biological activities. nih.govnih.gov For example, a UHPLC method utilizing an amide column has been successfully developed to achieve baseline separation of all-trans-retinoic acid (atRA), 9-cis-RA, 9,13-dicis-RA, and 13-cis-RA. nih.govresearchgate.net The separation of these isomers is crucial as they exhibit different affinities for nuclear receptors. nih.gov

The enhanced separation power of UHPLC, when coupled with mass spectrometry, allows for the detection of endogenous retinoids at very low concentrations. nih.gov

Mass Spectrometry (MS) Based Detection and Characterization

Mass spectrometry (MS) is an indispensable tool in retinoid research, providing sensitive and specific detection, as well as structural information. nih.gov It is often coupled with liquid chromatography (LC) to analyze complex mixtures. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful technique for identifying and quantifying retinoid metabolites. mdpi.commdpi.com This method offers high sensitivity and specificity, does not typically require derivatization, and provides definitive mass identification. nih.gov In a typical LC-MS/MS workflow, metabolites are first separated by LC and then detected and fragmented by MS/MS. nih.gov

The process of metabolite profiling involves comparing the metabolic fate of a compound in different biological systems or under various conditions. mdpi.com For retinoids, LC-MS/MS can be used to identify products of metabolic pathways, such as hydroxylation and oxidation. researchgate.net The fragmentation patterns generated in the MS/MS experiment provide structural information that helps in the tentative identification of these metabolites. researchgate.net

A common approach involves using a hybrid quadrupole linear ion trap mass spectrometer (QTRAP), which allows for the simultaneous quantification of the parent drug and screening of its metabolites. mdpi.com Predictive multiple reaction monitoring (pMRM) can be used to trigger the acquisition of full scan product ion spectra when a potential metabolite is detected. mdpi.com

Table 2: Common Retinoid Metabolites Identified by LC-MS/MS

Metabolite Metabolic Transformation
4-hydroxy-retinoic acid Hydroxylation
4-oxo-retinoic acid Oxidation
18-hydroxy-retinoic acid Hydroxylation
Retinoyl-β-glucuronide Glucuronidation

High-Resolution Mass Spectrometry for Structural Elucidation

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the elemental composition of unknown compounds. researchgate.net This capability is invaluable for the structural elucidation of novel retinoid metabolites for which no authentic standards are available. nih.govresearchgate.net

Instruments like Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers can achieve high mass resolution and accuracy. nih.govrsc.org The accurate mass data significantly reduces the number of possible molecular formulas for an unknown metabolite, thereby facilitating its identification. researchgate.net

Furthermore, the fragmentation patterns obtained from HRMS/MS experiments provide detailed structural information. nih.gov By analyzing the fragment ions, it is possible to deduce the structure of a metabolite. nih.gov For example, Post-Source Decay (PSD) analysis in Laser Desorption/Ionization (LDI) mass spectrometry has been used to examine the fragmentation patterns of retinoids, which can then be used for characterization from biological samples without needing a matching standard. nih.govresearchgate.net

Spectroscopic Methods for Molecular Characterization

Spectroscopic techniques are essential for the definitive structural characterization of molecules like 15-Methyl retinone.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the complete chemical structure of a compound. mdpi.com Both ¹H and ¹³C NMR provide detailed information about the connectivity and chemical environment of atoms within a molecule. nih.gov For retinoids, ¹H and ¹³C NMR have been used to characterize various isomers and derivatives. ucla.edu In some cases, specialized techniques like ¹⁵N CP/MAS NMR can be employed to study specific atoms within the molecule. mdpi.com

Infrared (IR) spectroscopy provides information about the functional groups present in a molecule. nih.gov For retinoids, IR spectroscopy can confirm the presence of hydroxyl groups and the characteristic carbon-carbon double bonds of the polyene chain. osf.io

UV-Visible spectroscopy is routinely used for the quantification of retinoids, as their conjugated polyene system results in strong absorbance in the UV-Vis region, typically between 300 and 400 nm. tandfonline.comresearchgate.net The λmax (wavelength of maximum absorbance) can also provide some structural information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including complex compounds like this compound. umontpellier.fr It provides detailed information about the carbon-hydrogen framework, which is fundamental to confirming the identity and stereochemistry of the molecule. umontpellier.fr

Table 1: Representative NMR Data for Retinoid Stereochemical Analysis This table is a generalized representation of the types of NMR data used and does not represent actual data for this compound.

TechniqueInformation ObtainedApplication to this compound
1H NMRChemical shift, integration, coupling constants (J-values)Determination of proton environment and double bond geometry (E/Z isomers)
13C NMRChemical shift of carbon atomsIdentification of the carbon skeleton and functional groups
COSY (Correlation Spectroscopy)H-H correlations through bondsMapping proton connectivity within the molecule
HSQC (Heteronuclear Single Quantum Coherence)Direct C-H correlationsAssigning protons to their directly attached carbons
HMBC (Heteronuclear Multiple Bond Correlation)Long-range C-H correlationsEstablishing connectivity across multiple bonds, aiding in piecing together the molecular structure
NOESY (Nuclear Overhauser Effect Spectroscopy)Through-space H-H correlationsDetermining the spatial proximity of protons, crucial for stereochemical assignment

Sample Preparation Strategies for Biological Matrices

The accurate analysis of this compound in biological samples such as plasma, serum, or tissues presents significant challenges due to the complexity of the matrix and the potential for compound instability. sci-hub.sechromatographyonline.com Therefore, robust sample preparation is a critical step to isolate the analyte of interest from interfering endogenous substances like proteins and lipids. chromatographyonline.comnih.gov All procedures involving retinoids should be performed under yellow or red light to prevent light-induced isomerization and degradation. nih.govnih.gov

A common and effective method for extracting retinoids from biological fluids is liquid-liquid extraction (LLE) . tiaft.orgresearchgate.net This technique partitions the analyte between the aqueous biological sample and an immiscible organic solvent. researchgate.net For retinoids, which are lipophilic, nonpolar solvents like hexane are often employed. nih.govnih.gov The pH of the aqueous phase may be adjusted to ensure the analyte is in an uncharged state, enhancing its partitioning into the organic solvent. chromatographyonline.com LLE is advantageous due to its simplicity, low cost, and ability to produce clean extracts. researchgate.net

For tissue samples, homogenization is typically the first step, followed by extraction. A widely used approach is protein precipitation (PPT) , often achieved by adding a solvent like acetonitrile. nih.govresearchgate.net This denatures and precipitates the majority of proteins, which can then be removed by centrifugation. The resulting supernatant, containing the analyte, can be further purified or directly analyzed. researchgate.net

In some cases, a combination of methods is used. For instance, after protein precipitation, the supernatant might undergo LLE or solid-phase extraction (SPE) for further cleanup and concentration of the analyte. researchgate.net The choice of the specific extraction method depends on the nature of the biological matrix, the concentration of the target analyte, and the subsequent analytical technique to be used. nih.govnih.gov

Table 3: Overview of Sample Preparation Techniques for Retinoids in Biological Matrices

TechniquePrincipleApplicable MatricesAdvantagesConsiderations
Liquid-Liquid Extraction (LLE)Partitioning of the analyte between two immiscible liquid phases based on solubility. researchgate.netPlasma, Serum, Urine tiaft.orgInexpensive, rapid, produces clean extracts. researchgate.netChoice of solvent is critical; potential for emulsions to form.
Protein Precipitation (PPT)Removal of proteins by denaturation with an organic solvent or acid. researchgate.netPlasma, Serum, Tissue Homogenates nih.govSimple, fast, applicable to a wide range of samples.May not remove all interferences; analyte may co-precipitate with proteins.
Solid-Phase Extraction (SPE)Analyte is retained on a solid sorbent while matrix components are washed away; analyte is then eluted with a solvent.Plasma, Serum, Urine, Tissue ExtractsHigh recovery and concentration factor; can be automated. jfda-online.comMore expensive and time-consuming than LLE or PPT; method development can be complex.

Future Directions and Emerging Research Avenues for 15 Methyl Retinone

Exploration of Novel Synthetic Routes and Derivatization Strategies

The exploration of novel synthetic routes for 15-methyl retinone and its derivatives is a key area for future research. Current synthetic methods can be complex, and the development of more efficient and stereospecific routes would be highly beneficial. This could involve leveraging new catalytic systems or biocatalytic approaches to improve yield and reduce the formation of unwanted isomers. For instance, strategies used for the synthesis of other retinoids, such as the Wittig or Horner-Wadsworth-Emmons reactions, could be further optimized for this compound production. nih.gov

Derivatization strategies offer a promising avenue to enhance the therapeutic potential and analytical performance of this compound. nih.gov Chemical derivatization can modify the molecule's properties to improve its stability, bioavailability, and target specificity. mdpi.com Key strategies include:

Introduction of Chromophores or Fluorophores: To facilitate detection in biological systems, chromophoric or fluorophoric tags can be introduced. This is particularly useful for high-performance liquid chromatography (HPLC) with UV or fluorescence detection. nih.gov

Isotopic Labeling: The synthesis of isotopically labeled versions of this compound, for example with deuterium (B1214612) (²H) or carbon-13 (¹³C), can aid in metabolic studies and mass spectrometry-based quantification. nih.govresearchgate.net

Modification of the Polyene Chain or Cyclohexene (B86901) Ring: Alterations to the core structure of this compound could lead to derivatives with altered receptor binding affinities or novel biological activities. ontosight.ai

Derivatization Strategy Purpose Example Application
Introduction of ChromophoresEnhance UV detection in HPLCQuantitative analysis in biological samples nih.gov
Introduction of FluorophoresIncrease sensitivity in fluorescence detectionTrace analysis in complex matrices nih.gov
Isotopic LabelingElucidate metabolic pathwaysMass spectrometry-based tracer studies nih.govresearchgate.net
Structural ModificationModulate biological activityDevelopment of novel therapeutic agents ontosight.ai

These approaches could lead to the development of novel analogs with improved pharmacological profiles. mdpi.com

In-depth Mechanistic Dissection of Uncharacterized Biological Activities

While this compound is known to interact with retinoic acid receptors (RARs) and retinoid X receptors (RXRs) to regulate gene expression, many of its biological activities remain uncharacterized. ontosight.ai Future research should focus on elucidating the precise molecular mechanisms underlying its effects on cell proliferation, differentiation, and apoptosis. ontosight.ainih.gov This could involve identifying novel protein targets or signaling pathways that are modulated by this compound. Techniques such as transcription factor activity profiling can be employed to identify perturbed biological pathways in response to the compound. nih.gov It is crucial to determine if the compound's mode of action is solely through known retinoid pathways or if it involves unique, uncharacterized mechanisms. jcpa.or.jparizona.eduirac-online.org

Integration of Multi-Omics Data for Comprehensive Understanding (e.g., Metabolomics, Proteomics)

A comprehensive understanding of this compound's biological effects can be achieved through the integration of multi-omics data. glbrc.orgnih.govrsc.org This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to create a holistic view of the cellular response to the compound. nih.govresearchgate.net

Proteomics: Can identify changes in protein expression and post-translational modifications, revealing the downstream effects of this compound's interaction with its targets. nih.gov

Metabolomics: Can provide insights into how this compound alters cellular metabolism. nih.gov

Transcriptomics: Can reveal changes in gene expression profiles, helping to identify the regulatory networks affected by the compound. glbrc.org

By integrating these datasets, researchers can build comprehensive models of this compound's mechanism of action and identify potential biomarkers for its activity. nih.gov This systems-level approach is essential for understanding the complex biological responses elicited by this synthetic retinoid. rsc.org

Omics Approach Data Generated Potential Insights for this compound
ProteomicsProtein expression levels, post-translational modificationsIdentification of downstream effector proteins and signaling cascades. nih.gov
MetabolomicsProfiles of small molecule metabolitesUnderstanding of the compound's impact on cellular metabolism. nih.gov
TranscriptomicsGene expression profilesElucidation of regulated gene networks and pathways. glbrc.org

Advanced Computational Modeling for Mechanism Prediction and Analog Design

Advanced computational modeling is a powerful tool for predicting the mechanisms of action of this compound and for designing novel analogs with improved properties. nih.gov Molecular docking studies can be used to predict how this compound and its derivatives bind to retinoid receptors and other potential protein targets. researchgate.net These in silico approaches can help to prioritize compounds for synthesis and biological testing, thereby accelerating the drug discovery process. mdpi.com

Computational models can also be used to simulate the dynamic effects of this compound on biological systems, such as its influence on mitochondrial function or other cellular processes. nih.govnih.govspandidos-publications.com By integrating experimental data with computational simulations, researchers can gain a deeper understanding of the compound's complex biological effects and generate testable hypotheses. researchgate.net

Role of this compound in Non-Canonical Retinoid Signaling

Beyond the classical genomic pathway involving nuclear receptors, retinoids can also exert rapid, non-genomic effects. nih.govnih.gov This "non-canonical" signaling can involve the activation of various kinase cascades and other signaling pathways outside of the nucleus. nih.gov Future research should investigate the potential role of this compound in these non-canonical pathways. researchgate.net

It is plausible that this compound could modulate cellular functions through mechanisms that are independent of direct gene transcription. nih.gov This could involve interactions with cell surface receptors or cytoplasmic signaling proteins. nih.govnews-medical.net Elucidating the involvement of this compound in non-canonical retinoid signaling could open up new avenues for its therapeutic application, particularly in areas like neurobiology where rapid signaling events are critical. researchgate.netnih.gov

Comparative Studies with Other Synthetic Retinoids and Novel Retinoid Mimics

To better understand the unique properties of this compound, comparative studies with other synthetic retinoids and novel retinoid mimics are essential. nih.gov By comparing its biological activity, receptor binding affinity, and metabolic stability to other well-characterized synthetic retinoids like Tamibarotene or Bexarotene, researchers can identify its distinguishing features. mdpi.commdpi.com

Furthermore, comparing this compound to novel retinoid mimics that may have different chemical scaffolds but similar biological effects could provide valuable insights into the structure-activity relationships of retinoid signaling. researchgate.net These studies will help to position this compound within the broader landscape of retinoid-based therapeutics and may reveal new opportunities for its clinical development. nih.gov

Q & A

Q. How can researchers ensure reproducibility in studies involving this compound’s metabolic pathways?

  • Methodological Answer : Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) by depositing raw metabolomics data in public repositories (e.g., MetaboLights). Report detailed protocols for metabolite extraction and LC-MS parameters, including column specifications and ionization modes. Use isotopic internal standards to normalize batch effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.